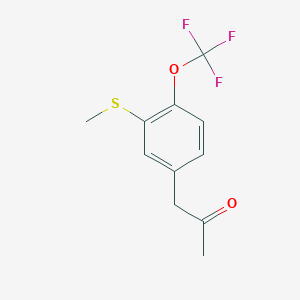
1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one is a useful research compound. Its molecular formula is C11H11F3O2S and its molecular weight is 264.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by its unique molecular structure, which includes a trifluoromethoxy group and a methylthio group. Its molecular formula is C11H11F3O2S, with a molecular weight of approximately 264.27 g/mol. This compound is notable for its potential biological activities, which are influenced by its functional groups.
The biological activity of this compound is primarily linked to its structural features:
- Trifluoromethoxy Group : This group enhances the compound's lipophilicity, facilitating better interaction with lipid membranes and proteins. It may also influence enzyme activity and protein interactions, potentially leading to significant pharmacological effects.
- Methylthio Group : The presence of this group allows for oxidation to form reactive intermediates that can modulate various biological pathways.
Interaction Studies
Interaction studies are crucial for understanding how this compound engages with biological systems. These studies typically explore:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could lead to therapeutic applications.
- Protein Modifications : The unique functional groups may facilitate modifications in protein structures, influencing their activity.
Comparative Analysis
To better understand the unique aspects of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one | Similar structure but different position of trifluoromethoxy group | Potentially different reactivity |
| 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one | Similar structure but differing position of trifluoromethoxy group | Varied biological activity |
| Trifluoromethyl phenyl sulfone | Lacks propan-2-one moiety | Used as a precursor in synthesis |
This table highlights the distinct chemical behavior and potential applications of this compound compared to its analogs.
Study on Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of similar compounds featuring trifluoromethoxy groups. Results indicated that these compounds significantly reduced pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Evaluation
Research on related methylthio derivatives demonstrated notable antimicrobial activity against various bacterial strains. This suggests that this compound could also exhibit similar properties, warranting further investigation.
Properties
Molecular Formula |
C11H11F3O2S |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
1-[3-methylsulfanyl-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3O2S/c1-7(15)5-8-3-4-9(10(6-8)17-2)16-11(12,13)14/h3-4,6H,5H2,1-2H3 |
InChI Key |
WJDCHYNBJRDBJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















